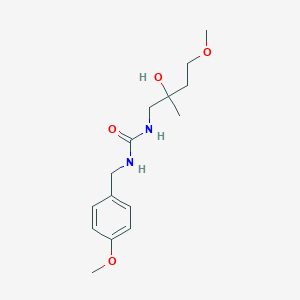

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea, also known as HMBU, is a synthetic compound that has been studied for its potential applications in the field of medicine and biochemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Parabens in Aquatic Environments

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, including structures similar to the query compound with methoxy groups, are widely used as preservatives in various products. Despite their biodegradability, they are persistently found in surface water and sediments, raising concerns about their environmental impact. The study reviews the knowledge on their occurrence, fate, and behavior in aquatic environments, indicating their widespread presence and the need for further toxicity studies on their chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Urease Inhibitors in Medical Applications

Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections

The paper reviews patents on urease inhibitors, highlighting their potential in treating infections caused by urease-producing bacteria. Urea derivatives, including compounds similar to the query, are mentioned as significant due to their role in developing treatments for infections. Acetohydroxamic acid is noted as the only clinically used urease inhibitor, pointing to the untapped potential of urease inhibition in medical applications (Kosikowska & Berlicki, 2011).

Urea Metabolism in Ruminants

Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants

This review focuses on urea utilization in ruminants and its regulation by rumen bacterial urease. Urea, hydrolyzed by bacterial urease to ammonia, plays a crucial role in microbial protein synthesis. The paper suggests further strategies to improve urea utilization efficiency in ruminants, highlighting the importance of understanding urea metabolism for animal nutrition and environmental management (Jin, Zhao, Zheng, Beckers, & Wang, 2018).

Propiedades

IUPAC Name |

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(19,8-9-20-2)11-17-14(18)16-10-12-4-6-13(21-3)7-5-12/h4-7,19H,8-11H2,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRASKCYSKQPTQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NCC1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2453558.png)

![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453561.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2453563.png)

![1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2453565.png)

![(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2453566.png)